molecular formula C18H18N4O4 B12175060 2-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)-N-(3-methylpyridin-2-yl)acetamide

2-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)-N-(3-methylpyridin-2-yl)acetamide

Cat. No.: B12175060
M. Wt: 354.4 g/mol
InChI Key: RGFLMZMBYFBNDF-UHFFFAOYSA-N
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Description

2-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)-N-(3-methylpyridin-2-yl)acetamide is a synthetic organic compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. This compound, with its unique structure, holds potential for various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)-N-(3-methylpyridin-2-yl)acetamide typically involves the following steps:

    Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its derivatives under acidic or basic conditions.

    Introduction of Methoxy Groups: The methoxy groups at positions 6 and 7 can be introduced via methylation reactions using reagents like dimethyl sulfate or methyl iodide.

    Acetamide Formation: The acetamide moiety can be introduced through acylation reactions involving acetic anhydride or acetyl chloride.

    Pyridine Substitution: The final step involves the substitution of the acetamide with the 3-methylpyridin-2-yl group, which can be achieved through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.

    Reduction: Reduction reactions can target the carbonyl group in the quinazolinone core, potentially converting it to a hydroxyl group.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the acetamide and pyridine moieties.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide under acidic conditions.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Hydroxyquinazolinone derivatives.

    Substitution: Various substituted acetamide and pyridine derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological pathways and interactions.

    Medicine: Potential therapeutic agent for diseases such as cancer, inflammation, and infections.

    Industry: As an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of this compound would depend on its specific biological target. Generally, quinazolinone derivatives exert their effects by interacting with enzymes, receptors, or DNA. The methoxy and pyridine groups may enhance binding affinity and specificity to the target molecules, leading to modulation of biological pathways.

Comparison with Similar Compounds

Similar Compounds

    2-(4-oxoquinazolin-3(4H)-yl)acetamide: Lacks the methoxy and pyridine groups.

    6,7-dimethoxyquinazolin-4(3H)-one: Lacks the acetamide and pyridine groups.

    N-(3-methylpyridin-2-yl)acetamide: Lacks the quinazolinone core.

Uniqueness

The presence of both methoxy groups and the 3-methylpyridin-2-yl group in 2-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)-N-(3-methylpyridin-2-yl)acetamide may confer unique biological activities and chemical reactivity compared to its analogs. This makes it a valuable compound for further research and development.

Properties

Molecular Formula

C18H18N4O4

Molecular Weight

354.4 g/mol

IUPAC Name

2-(6,7-dimethoxy-4-oxoquinazolin-3-yl)-N-(3-methylpyridin-2-yl)acetamide

InChI

InChI=1S/C18H18N4O4/c1-11-5-4-6-19-17(11)21-16(23)9-22-10-20-13-8-15(26-3)14(25-2)7-12(13)18(22)24/h4-8,10H,9H2,1-3H3,(H,19,21,23)

InChI Key

RGFLMZMBYFBNDF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=CC=C1)NC(=O)CN2C=NC3=CC(=C(C=C3C2=O)OC)OC

Origin of Product

United States

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